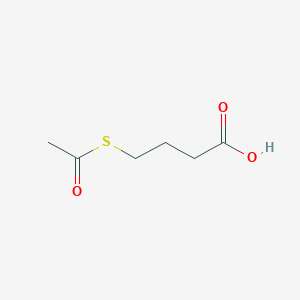
1-(哌啶-4-基)脲盐酸盐
描述
1-(Piperidin-4-yl)urea hydrochloride is a chemical compound that features a piperidine ring, a urea moiety, and a hydrochloride salt. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals. The urea group is known for its role in forming hydrogen bonds, making it a valuable component in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility in water, making it easier to handle in various applications.
科学研究应用
1-(Piperidin-4-yl)urea hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
Target of Action
1-(Piperidin-4-yl)urea hydrochloride is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant actions .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
生化分析
Biochemical Properties
1-(Piperidin-4-yl)urea hydrochloride plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including 1-(Piperidin-4-yl)urea hydrochloride, have been shown to exhibit antiproliferative activity by inhibiting tubulin polymerization . This interaction disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. Additionally, piperidine derivatives have been found to interact with various enzymes, such as lactate dehydrogenase, influencing metabolic pathways .
Cellular Effects
1-(Piperidin-4-yl)urea hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating anti-apoptotic genes . This compound also affects cellular metabolism by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of 1-(Piperidin-4-yl)urea hydrochloride involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as tubulin, inhibiting its polymerization and disrupting the microtubule network . Additionally, 1-(Piperidin-4-yl)urea hydrochloride can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function . These interactions result in changes in gene expression, with upregulation of pro-apoptotic genes and downregulation of genes involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Piperidin-4-yl)urea hydrochloride can change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to 1-(Piperidin-4-yl)urea hydrochloride in in vitro and in vivo studies has demonstrated sustained antiproliferative effects, with continued inhibition of cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1-(Piperidin-4-yl)urea hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis without significant toxicity . At higher doses, 1-(Piperidin-4-yl)urea hydrochloride can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1-(Piperidin-4-yl)urea hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in glycolysis and oxidative phosphorylation, leading to altered energy metabolism and increased oxidative stress . Additionally, 1-(Piperidin-4-yl)urea hydrochloride can modulate the activity of enzymes involved in amino acid and nucleotide metabolism, further influencing cellular function .
Transport and Distribution
The transport and distribution of 1-(Piperidin-4-yl)urea hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 1-(Piperidin-4-yl)urea hydrochloride within specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
1-(Piperidin-4-yl)urea hydrochloride exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . The subcellular localization of 1-(Piperidin-4-yl)urea hydrochloride is crucial for its interactions with biomolecules and its overall therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)urea hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with an isocyanate to form the urea derivative, followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction typically occurs under mild conditions, with the piperidine and isocyanate reacting at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of 1-(Piperidin-4-yl)urea hydrochloride may involve large-scale batch or continuous processes. The key steps include the synthesis of the urea derivative and its subsequent conversion to the hydrochloride salt. The process may be optimized for yield and purity, with careful control of reaction conditions and purification steps.
化学反应分析
Types of Reactions: 1-(Piperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the urea moiety or the piperidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or urea moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
相似化合物的比较
1-(Piperidin-4-yl)urea hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but may have different functional groups attached.
Urea derivatives: Compounds with urea moieties but different substituents on the nitrogen atoms.
Hydrochloride salts: Other compounds in their hydrochloride salt form, which may have different solubility and stability properties.
Uniqueness: The combination of the piperidine ring, urea moiety, and hydrochloride salt in 1-(Piperidin-4-yl)urea hydrochloride gives it unique properties, such as enhanced solubility and specific binding interactions with target molecules. This makes it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-6(10)9-5-1-3-8-4-2-5;/h5,8H,1-4H2,(H3,7,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTZJALNMZMDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590473 | |
| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61220-33-5, 1190194-60-5 | |
| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (piperidin-4-yl)urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 61220-33-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B1318788.png)




![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)







